Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester, a carbamoyl group, and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.
Attachment of the pyridin-3-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the oxadiazole.
Formation of the carbamoyl linkage: This can be done by reacting an amine with an isocyanate or by using a carbodiimide coupling reagent.
Esterification: The final step involves esterifying the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form amines or other derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in the synthesis of novel materials and catalysts.
Biology
Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets, such as enzymes or receptors, can be exploited in designing new therapeutic agents.
Medicine
In medicine, derivatives of this compound might be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various applications.
Mechanism of Action
The mechanism by which Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The oxadiazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-triazol-5-yl)methyl)phenyl)carbamoyl)benzoate: Similar structure but with a triazole ring instead of an oxadiazole.
Methyl 4-((2-((3-(pyridin-3-yl)-1,3,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate: Similar but with a different oxadiazole isomer.
Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate: Contains a thiadiazole ring instead of an oxadiazole.
Uniqueness
The uniqueness of Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential bioactivity. The presence of the oxadiazole ring, in particular, is notable for its stability and ability to participate in various chemical reactions.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
methyl 4-[[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-30-23(29)16-10-8-15(9-11-16)22(28)25-19-7-3-2-5-17(19)13-20-26-21(27-31-20)18-6-4-12-24-14-18/h2-12,14H,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXGGAQYVRUKBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.